Cas no 259-84-7 (1,8-Diazabiphenylene)
1,8-Diazabiphenylene Chemical and Physical Properties
Names and Identifiers
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- Cyclobuta[1,2-b:4,3-b']dipyridine
- 1,8-Diazabiphenylene
- 1,8-Diazabiphenylen
- 1,8-diaza-biphenylene
- 1,8-diazabyphenylene
- Cyclobuta(1,2-b:4,3-b')dipyridine
- 259-84-7
- AKOS006278547
- DTXSID80180551
- SCHEMBL2910234
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- Inchi: 1S/C10H6N2/c1-3-7-8-4-2-6-12-10(8)9(7)11-5-1/h1-6H
- InChI Key: DAEHFBVYBVCKNC-UHFFFAOYSA-N
- SMILES: N1C=CC=C2C=1C1C2=CC=CN=1
Computed Properties
- Exact Mass: 154.05300
- Monoisotopic Mass: 154.053098200g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 25.8Ų
Experimental Properties
- PSA: 25.78000
- LogP: 2.12400
1,8-Diazabiphenylene Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,8-Diazabiphenylene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D270880-0.5mg |
1,8-Diazabiphenylene |
259-84-7 | 0.5mg |
$ 105.00 | 2022-06-05 | ||
| TRC | D270880-1mg |
1,8-Diazabiphenylene |
259-84-7 | 1mg |
$ 170.00 | 2022-06-05 | ||
| TRC | D270880-2.5mg |
1,8-Diazabiphenylene |
259-84-7 | 2.5mg |
$ 335.00 | 2022-06-05 |
1,8-Diazabiphenylene Related Literature
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1. Photoelectron spectra of diazabiphenylenesHiroyuki Yamaguchi,Miwako Higashi,J. A. Hugh MacBride,Rolf Gleiter J. Chem. Soc. Faraday Trans. 2 1985 81 1831
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2. Electronic spectra of biphenylene and diazabiphenylenesHiroyuki Yamaguchi,Masafumi Ata,John F. W. McOmie,John W. Barton,Harold Baumann J. Chem. Soc. Faraday Trans. 2 1983 79 599
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3. Synthesis of hexahalogeno-1,8-diazabiphenylenes; separation of steric and electronic effects in extrusion of dinitrogen from benzo[c]cinnoline system, and the X-ray crystal structure of octachlorobenzo[c]cinnolineTrevor J. King,J. A. Hugh MacBride,Max Muir,Peter M. Wright J. Chem. Soc. Chem. Commun. 1983 425
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4. Back cover
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5. Back cover
Additional information on 1,8-Diazabiphenylene
1,8-Diazabiphenylene: A Comprehensive Overview
1,8-Diazabiphenylene (CAS No. 259-84-7) is a fascinating compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound, also referred to as 1,8-diazaanthracene, is a polycyclic aromatic hydrocarbon derivative with unique electronic and structural properties. Its molecular structure consists of two benzene rings connected by two nitrogen atoms, forming a rigid and planar framework. This distinctive architecture makes it an intriguing subject for both theoretical and experimental studies.
The synthesis of 1,8-diazabiphenylene has been explored through various methodologies, including thermal condensation reactions and transition metal-catalyzed coupling processes. Recent advancements in catalytic systems have enabled the efficient construction of this compound with high yield and purity. For instance, researchers have employed palladium catalysts to facilitate the coupling of appropriate precursors, resulting in a more streamlined synthesis pathway. These developments underscore the importance of 1,8-diazabiphenylene as a versatile building block in organic synthesis.
One of the most compelling aspects of 1,8-diazabiphenylene is its application in materials science. The compound's planar structure and conjugated π-system make it an ideal candidate for use in organic semiconductors and optoelectronic devices. Recent studies have demonstrated that thin films of 1,8-diazabiphenylene exhibit remarkable charge transport properties, which are critical for applications such as field-effect transistors (FETs) and photovoltaic cells. Moreover, its ability to form self-assembled monolayers (SAMs) has opened new avenues for surface functionalization and nanotechnology.
In addition to its electronic applications, 1,8-diazabiphenylene has also found utility in drug design and medicinal chemistry. The compound's nitrogen atoms provide opportunities for functionalization with bioactive groups, enabling the creation of potential therapeutic agents. For example, researchers have explored the use of 1,8-diazabiphenylene derivatives as inhibitors of certain enzymes involved in disease pathways. These studies highlight the compound's potential as a scaffold for drug discovery.
Recent breakthroughs in computational chemistry have further enhanced our understanding of 1,8-diazabiphenylene's properties. Advanced density functional theory (DFT) calculations have provided insights into its electronic structure and reactivity patterns. These computational studies have been complemented by experimental work, such as X-ray crystallography and UV-vis spectroscopy, which have confirmed the compound's unique optical properties.
Looking ahead, the continued exploration of 1,8-diazabiphenylene is expected to yield even more exciting discoveries. Its role as a versatile building block in organic synthesis is likely to expand further as new synthetic routes and functionalization strategies are developed. Additionally, its application in emerging technologies such as flexible electronics and bioelectronics holds great promise.
In conclusion, 1,8-diazabiphenylene (CAS No. 259-84-7) is a compound of significant interest due to its unique structural features and diverse applications across multiple disciplines. As research progresses, we can anticipate further advancements that will solidify its position as an important molecule in modern chemistry.
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